molecular formula C20H36N4O9 B1203547 Arthrobactin CAS No. 39007-57-3

Arthrobactin

Cat. No.: B1203547
CAS No.: 39007-57-3
M. Wt: 476.5 g/mol
InChI Key: BPEXJHGGARTCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arthrobactin is a siderophore, a iron-chelating compound, naturally produced by bacteria such as Arthrobacter pascens . Its primary biological role is to facilitate iron uptake by solubilizing and sequestering ferric iron (Fe³⁺) from the environment, which is an essential process for bacterial growth and survival, especially under iron-limited conditions . The biosynthesis of this compound involves cadaverine as a key intermediate . From a research perspective, this compound serves as a valuable tool for studying microbial iron acquisition, bacterial physiology, and host-pathogen interactions. Iron is a critical nutrient for nearly all living organisms, and the ability to scavenge iron via siderophores is a key virulence factor for many pathogenic bacteria . Studying siderophores like this compound provides insights into bacterial adaptation to stress and nutrient scarcity, which is relevant to understanding persistence in various environments, including soil and host systems. Research in this area can contribute to the development of novel therapeutic strategies, such as siderophore-antibiotic conjugates (sideromycins) that exploit these natural iron-uptake pathways to deliver antibacterial agents . This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

39007-57-3

Molecular Formula

C20H36N4O9

Molecular Weight

476.5 g/mol

IUPAC Name

4-[5-[acetyl(hydroxy)amino]pentylamino]-2-[2-[5-[acetyl(hydroxy)amino]pentylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C20H36N4O9/c1-15(25)23(32)11-7-3-5-9-21-17(27)13-20(31,19(29)30)14-18(28)22-10-6-4-8-12-24(33)16(2)26/h31-33H,3-14H2,1-2H3,(H,21,27)(H,22,28)(H,29,30)

InChI Key

BPEXJHGGARTCIR-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O

Other CAS No.

39007-57-3

Synonyms

arthrobactin

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Arthrobactin

Elucidation of Arthrobactin Biosynthetic Gene Clusters

The production of this compound is orchestrated by a specific biosynthetic gene cluster (BGC), which contains all the genetic information necessary for the synthesis of the siderophore. Research has identified and characterized these clusters, providing insights into their organization and regulation.

Genomic studies have identified the this compound (art) biosynthetic gene cluster and compared it with other similar siderophore BGCs, such as the putative spb (B1663442) gene cluster from Kribbella speibonae SK5, which produces related hydroxamate siderophores like desferrioxamines. sciengine.com Comparative analysis reveals a high degree of sequence similarity and synteny between the art and spb clusters, suggesting a conserved evolutionary origin and biosynthetic logic. sciengine.com

These gene clusters are typically organized as an operon, a functional unit of DNA containing a cluster of genes under the control of a single promoter. google.com The organization within the art and spb clusters includes genes encoding the core enzymatic machinery required for constructing the this compound molecule. sciengine.com Variations in the sequences of certain genes, such as the decarboxylase-encoding gene, between different clusters may account for the structural diversity observed in the final siderophore products, for instance, differences in the length of the diamine backbone. sciengine.com

Table 1: Comparison of this compound-related Biosynthetic Gene Clusters

Gene ClusterProducing Organism (Example)Key Gene HomologsKnown or Proposed ProductsReference
art Allokutzneria albata JCM 9917Decarboxylase, Acetyltransferase, L-lysine 6-monooxygenase, Siderophore synthetaseThis compound A, N-deoxy this compound A sciengine.com
spb Kribbella speibonae SK5spbA (decarboxylase), spbB (monooxygenase), spbC (acyltransferase), NIS synthetaseDesferrioxamines, this compound

The this compound BGC comprises a set of essential genes encoding the enzymes that catalyze the step-by-step assembly of the molecule. The core biosynthetic genes identified within the art and spb clusters include those for:

A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylase.

An L-lysine 6-monooxygenase.

An N-acetyltransferase.

A siderophore synthetase, which belongs to the Nonribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase family. sciengine.com

The regulation of this compound biosynthesis is tightly controlled by iron availability. The expression of the biosynthetic genes is typically repressed in iron-replete conditions and induced under iron starvation. This regulation is often mediated by the Ferric Uptake Regulator (Fur) protein. In its Fe²⁺-bound form, Fur acts as a transcriptional repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, including those for siderophore biosynthesis, thereby blocking their transcription. L-lysine decarboxylase activity in Arthrobacter pascens has been shown to be completely repressed by ferric ions (Fe³⁺) at micromolar concentrations.

Table 2: Essential Genes in this compound Biosynthesis

Gene (Homolog)Proposed FunctionEnzyme ClassSubstrate(s)ProductReference
art/spbA Decarboxylation of L-lysinePLP-dependent decarboxylaseL-lysineCadaverine (B124047)
art/spbB Hydroxylation of diamineL-lysine 6-monooxygenase (FAD-dependent)CadaverineN-hydroxy-cadaverine
art/spbC N-acetylation of hydroxylamino groupAcetyltransferaseN-hydroxy-cadaverine, Acetyl-CoAN-acetyl-N-hydroxy-cadaverine
art Condensation and assemblySiderophore Synthetase (NIS family)N-acetyl-N-hydroxy-cadaverine, Citrate (B86180)This compound sciengine.com

Genetic Organization and Comparative Genomics of art and spb Gene Clusters

Enzymology of this compound Synthesis

The synthesis of this compound from basic precursors like L-lysine and citrate is a multi-step enzymatic cascade. Each enzyme in the pathway performs a specific chemical transformation, collectively leading to the final complex structure.

The biosynthesis of this compound begins with the formation of a diamine precursor. researchgate.net Studies have confirmed that cadaverine (1,5-diaminopentane) is a direct intermediate in the pathway. This precursor is generated through the decarboxylation of L-lysine. This reaction is catalyzed by a PLP-dependent L-lysine decarboxylase, an enzyme encoded by a gene within the this compound BGC (e.g., spbA). Research has demonstrated that cadaverine is more readily incorporated into this compound than lysine (B10760008), supporting its role as a key intermediate.

Following the formation of cadaverine, two crucial modifications occur. First, the diamine undergoes hydroxylation. An L-lysine 6-monooxygenase (an FAD-dependent enzyme) catalyzes the N-hydroxylation of one of the terminal amino groups of cadaverine to produce N-hydroxy-cadaverine.

Subsequently, this hydroxylamino group is acetylated. An acetyltransferase, using acetyl-CoA as the acetyl donor, catalyzes the N-acetylation of N-hydroxy-cadaverine to form N-acetyl-N-hydroxy-cadaverine. This molecule serves as one of the two identical building blocks that will be condensed with a central citric acid molecule.

The final assembly of this compound is mediated by a siderophore synthetase. sciengine.com this compound biosynthesis follows a Nonribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. researchgate.net Unlike NRPS systems, which are large, modular megaenzymes that build peptides on a protein template, NIS pathways utilize a series of discrete, stand-alone enzymes. mdpi.com

In the case of this compound, an NIS synthetase catalyzes the condensation of two molecules of N-acetyl-N-hydroxy-cadaverine with one molecule of citric acid. asm.org This enzyme facilitates the formation of two amide bonds, linking the terminal amino groups of the N-acetyl-N-hydroxy-cadaverine units to the two terminal carboxyl groups of citric acid. asm.org This final condensation step yields the complete this compound molecule, a symmetrical structure with a central citrate core flanked by two acetylated hydroxamate arms, which are responsible for its potent iron-chelating activity.

Investigation of Non-NRPS Independent Synthesis Pathways

The biosynthesis of many complex peptide natural products is famously dependent on large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPS). However, a significant class of siderophores, including this compound, is assembled through pathways that are independent of this machinery. mdpi.com Research into siderophore biosynthesis has identified a distinct pathway reliant on a superfamily of enzymes called NRPS-Independent Siderophore (NIS) synthetases.

These NIS synthetases represent a convergent evolutionary strategy for peptide bond formation. Unlike the modular, assembly-line logic of NRPS systems, NIS synthetases are typically standalone enzymes that catalyze the condensation of substrates. The biosynthesis of this compound, which is composed of a central citrate core linked to two N-acetyl-N-hydroxy-cadaverine units, is consistent with the function of NIS synthetases. The pathway involves enzymes that activate carboxylic acid substrates (like citrate) by forming acyl-adenylate intermediates, a key biochemical step also found in NRPS adenylation domains but utilized by a mechanistically different class of enzymes. The subsequent steps involve the formation of amide bonds with the amino groups of the precursor molecules, a process catalyzed by these specialized synthetases. The proposed biosynthetic machinery for other siderophores, such as speibonoxamine, which involves distinct N-acyl-CoA transferases, further highlights that nature employs diverse, non-NRPS strategies for creating such molecules.

Precursor Metabolism and Pathway Integration

The synthesis of this compound is intricately linked with the primary metabolism of the producing organism, drawing upon common metabolic intermediates to build its unique structure.

Cadaverine is a crucial diamine precursor for the biosynthesis of this compound. Studies using the producing organism Arthrobacter pascens have demonstrated that cadaverine is more readily and directly incorporated into the this compound structure than its own precursor, L-lysine. nih.gov This indicates that the decarboxylation of L-lysine to form cadaverine is a key upstream step in the pathway. nih.gov The enzyme responsible, L-lysine decarboxylase, was identified and its activity measured both in vivo and in vitro in A. pascens. nih.gov Interestingly, the expression of this enzyme in A. pascens was found to be repressed by the presence of ferric iron (Fe³⁺), which is consistent with the role of this compound as an iron-scavenging siderophore, the production of which is tightly regulated by iron availability. nih.gov

Table 1: Research Findings on Cadaverine Incorporation into this compound

Finding Organism Observation Reference
Precursor Incorporation Arthrobacter pascens Cadaverine was more readily incorporated into this compound than lysine. nih.gov
Enzyme Activity Arthrobacter pascens L-lysine decarboxylase activity was measured in vivo and in vitro. nih.gov

Citrate, a key intermediate of the tricarboxylic acid (TCA) cycle, serves as the central scaffold of the this compound molecule. researchgate.net The structure of this compound consists of a single molecule of citric acid that is symmetrically substituted through amide linkages. Each of the two primary carboxyl groups of citrate is condensed with the amino group of a 1-amino-5-(N-acetylhydroxyamino)pentane unit, which is itself derived from cadaverine. This structural arrangement places this compound within the broad family of citrate-based hydroxamate siderophores. researchgate.netresearchgate.net

Besides citrate and cadaverine, other metabolic intermediates are essential. The final structure includes acetyl groups on the terminal hydroxylamino moieties of the cadaverine-derived side chains. This acetylation step likely utilizes acetyl-CoA, a central node in cellular carbon metabolism, as the acetyl group donor. The hydroxylation of the cadaverine-derived chain to create a hydroxamate group is another critical modification, catalyzed by monooxygenases, that imparts the strong iron-chelating ability to the molecule.

Table 2: Precursors in this compound Biosynthesis

Precursor Metabolic Source Role in this compound Structure Reference
Citrate TCA Cycle Forms the central molecular backbone. researchgate.net
Cadaverine L-Lysine Decarboxylation Provides the two diamine side chains linked to citrate. nih.gov

Cadaverine as an Intermediate in this compound Biosynthesis

Heterologous Expression and Pathway Engineering for this compound Production

The production of valuable natural products like this compound can be enhanced or enabled in non-native organisms through heterologous expression and metabolic engineering. researchgate.net This strategy involves identifying the complete biosynthetic gene cluster (BGC) for this compound in its native producer, such as Arthrobacter sp., and transferring it into a well-characterized industrial host organism.

Commonly used hosts for heterologous expression of microbial natural products include Escherichia coli and various Streptomyces species. cqvip.com The process requires cloning the entire this compound BGC into an expression vector, which is then introduced into the chosen host. For successful production, several challenges must be overcome. These include ensuring the proper expression and folding of the biosynthetic enzymes, supplying the necessary precursors (citrate and cadaverine) in sufficient quantities, and balancing the expression of pathway genes to avoid the accumulation of toxic intermediates.

Metabolic engineering techniques can be applied to optimize the host's metabolism for higher yields. For instance, Flux Balance Analysis (FBA) can be used as a computational tool to predict genetic modifications that would enhance the flux towards key precursors like L-lysine (for cadaverine) and citrate. Furthermore, heterologous expression is a powerful tool for functional genomics; for example, expressing individual genes from the Arthrobacter BGC in E. coli has been used to confirm the specific enzymatic functions of proteins within the pathway, such as anthranilate-CoA ligases in a related degradation pathway. While a complete, high-titer heterologous production system for this compound is not extensively detailed in the literature, the principles and tools for achieving this goal are well-established within the field of synthetic biology. researchgate.net

Table 3: Strategies for Heterologous Production of this compound

Strategy Description Potential Host(s) Reference
Gene Cluster Cloning Identification and transfer of the complete this compound biosynthetic gene cluster. E. coli, Streptomyces spp. cqvip.com
Pathway Engineering Modifying host metabolism to increase the supply of precursors like citrate and cadaverine. E. coli
Computational Modeling Using tools like Flux Balance Analysis (FBA) to predict media composition and genetic edits for improved yield. E. coli

Biological Roles and Mechanisms of Action of Arthrobactin

Iron Acquisition Mechanisms

Ferric Iron Scavenging and Chelation Kinetics

Arthrobactin is classified as a hydroxamate-type siderophore. This class of siderophores is characterized by the presence of one or more hydroxamate groups (-C(=O)N(OH)-), which act as bidentate ligands for ferric iron. This compound possesses two such groups, enabling it to form a stable, hexadentate octahedral complex with a single Fe³⁺ ion. This chelation process effectively solubilizes iron from insoluble mineral phases or captures it from host iron-binding proteins.

While specific kinetic data for this compound are not extensively documented in readily available literature, hydroxamate siderophores are known for their extremely high affinity for ferric iron. The stability constants (log Kf) for ferric complexes of similar tris-hydroxamate siderophores like desferrioxamine B are in the range of 30.6. This high stability ensures that the siderophore can effectively compete for and acquire iron even when it is present at very low concentrations in the environment. The reaction involves the deprotonated hydroxylamino groups of this compound coordinating with the Fe³⁺ ion.

Molecular Mechanisms of Iron Sequestration in Iron-Limiting Environments

In environments where free iron is scarce, bacteria upregulate the biosynthesis and secretion of siderophores like this compound. pageplace.de The production of these molecules is typically regulated by the Ferric Uptake Regulator (Fur) protein. When intracellular iron levels are low, the Fur protein is inactive, leading to the transcription of genes involved in siderophore synthesis and transport.

Once secreted, this compound diffuses into the surrounding medium and binds to any available ferric iron. The resulting ferric-arthrobactin complex is a stable, soluble molecule. This sequestration prevents the iron from precipitating as insoluble ferric hydroxides, particularly at neutral or alkaline pH, thus maintaining its bioavailability for the bacterium. The high affinity of this compound allows it to strip iron from host proteins such as transferrin and lactoferrin, a key mechanism for pathogenic or commensal bacteria to acquire iron within a host.

Cellular Uptake and Transport Systems

The uptake of the iron-loaded this compound complex is a multi-step, energy-dependent process that involves a series of specific transport proteins spanning the bacterial cell envelope.

Outer Membrane Receptor Recognition of Iron-Loaded this compound Complexes

In Gram-negative bacteria such as Pseudomonas aeruginosa, the initial step of uptake involves the recognition of the ferric-arthrobactin complex by a specific outer membrane receptor. These receptors are typically TonB-dependent transporters (TBDTs). nih.gov Research has identified that the TBDT ChtA in P. aeruginosa is involved in the transport of ferric-arthrobactin across the outer membrane. The binding of the ferric-siderophore complex to the extracellular loops of the TBDT is the first highly specific recognition event in the uptake process. nih.gov

Periplasmic Binding Proteins and TonB-Dependent Transport

The translocation of the ferric-arthrobactin complex across the outer membrane is an active process that requires energy. nih.gov This energy is transduced from the cytoplasmic membrane to the outer membrane receptor by the TonB-ExbB-ExbD complex. nih.gov The interaction between the TonB protein and a conserved sequence on the periplasmic side of the TBDT, known as the TonB box, induces a conformational change in the receptor, leading to the transport of the ferric-arthrobactin into the periplasmic space. nih.gov

In the periplasm of Gram-negative bacteria, and anchored to the cytoplasmic membrane in Gram-positive bacteria, a specific periplasmic binding protein (PBP) captures the ferric-arthrobactin complex. In Bacillus subtilis, the lipoprotein YfiY has been identified as the specific substrate-binding protein for the uptake of ferric-arthrobactin. usgs.gov This protein binds the siderophore complex and delivers it to the next component of the transport system, the inner membrane permease.

ATP-Binding Cassette (ABC) Transporters and Inner Membrane Translocation

The final step of ferric-arthrobactin import into the cytoplasm is mediated by an ATP-binding cassette (ABC) transporter. These transporters are multi-protein complexes that utilize the energy from ATP hydrolysis to move substrates across the cytoplasmic membrane.

In Bacillus subtilis, the ABC transporter responsible for this compound uptake consists of the membrane-spanning permease proteins YfiZ and YfhA, and the ATPase YusV. The periplasmic binding protein YfiY, loaded with ferric-arthrobactin, docks with the YfiZ/YfhA permease complex. The associated ATPase, YusV, then hydrolyzes ATP, providing the energy for a conformational change in the permease that facilitates the translocation of the ferric-arthrobactin complex across the inner membrane and into the cytoplasm. Once inside the cytoplasm, iron is released from the siderophore, often through reduction to the ferrous (Fe²⁺) state, for which the siderophore has a much lower affinity.

Data Tables

Table 1: Components of the this compound Transport System in Bacillus subtilis

ComponentProtein(s)Cellular LocationFunction
Periplasmic Binding ProteinYfiYAnchored to cytoplasmic membraneBinds ferric-arthrobactin and delivers it to the permease. usgs.gov
Membrane PermeaseYfiZ / YfhACytoplasmic membraneForms the channel for translocation across the inner membrane. usgs.gov
ATPaseYusVCytoplasm-associatedHydrolyzes ATP to power the transport process.

Table 2: Outer Membrane Transporter for this compound in Pseudomonas aeruginosa

ComponentProteinCellular LocationFunction
TonB-Dependent TransporterChtAOuter membraneRecognizes and transports ferric-arthrobactin across the outer membrane.

Intracellular Iron Release Mechanisms

Once the ferric-arthrobactin complex is transported into the microbial cytoplasm, the iron must be released to be metabolically available. The high stability of the siderophore-iron complex necessitates active biological mechanisms to liberate the iron. For siderophores in general, two primary mechanisms of intracellular iron release have been identified: reductive release and hydrolytic decomposition.

The more common strategy involves the reduction of the chelated ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). This process is typically carried out by non-specific ferrisiderophore reductases, which are often flavin reductases that serve other cellular functions as well. The reduction of the iron core significantly decreases the binding affinity of the siderophore for the metal ion, leading to the spontaneous dissociation of the ferrous iron. dcu.ie The iron-free siderophore could then potentially be recycled by the cell. While this is a well-established general mechanism, specific reductases dedicated to the ferric-arthrobactin complex have not been extensively characterized. In the anaerobic bacterium Clostridioides difficile, which can utilize this compound as an iron source, it is thought that the reducing environment within the cell, potentially aided by a reductase, facilitates the conversion of ferric to ferrous iron, allowing its release.

The second, less common, mechanism is the enzymatic degradation of the siderophore molecule itself. In this process, specific enzymes, such as esterases, cleave the chemical bonds of the siderophore backbone. This structural breakdown weakens the chelate's interaction with the iron, facilitating its release. For example, the esterase EstB is known to hydrolyze the backbone of triacetylfusarinine C (TAFC) in Aspergillus fumigatus to release iron. While this hydrolytic strategy has been confirmed for other siderophores like enterobactin (B1671361) and salmochelins , specific hydrolases that target this compound for iron release have not been definitively identified.

Proposed Mechanism Description Key Cellular Components Fate of Siderophore
Reductive Release Reduction of Fe³⁺ to Fe²⁺ lowers the binding affinity, causing iron to dissociate from the intact siderophore. Non-specific ferrisiderophore reductases (e.g., flavin reductases). Potentially recycled for extracellular iron scavenging.
Hydrolytic Decomposition Enzymatic cleavage of the siderophore's structural backbone, destroying the chelate and releasing the iron. Specific hydrolases (e.g., esterases). Degraded and its components catabolized.

Beyond Iron: Non-Ferric Metal Chelation and Homeostasis

While the primary biological role of siderophores is iron acquisition, their powerful chelating properties are not strictly limited to ferric iron. Many siderophores, including those of the hydroxamate class like this compound, can bind to a variety of other metal ions. mdpi.com This capability allows them to play a role in managing the cellular environment, particularly in the presence of toxic heavy metals.

Binding Affinity and Specificity for Other Transition Metals

The ability of a siderophore to bind a metal is determined by principles of coordination chemistry, including the size, charge, and electronic properties of the metal ion, as well as the structure of the ligand. Siderophores like this compound, which use hydroxamate functional groups to coordinate Fe³⁺, can also form stable complexes with other transition metals and actinides. Research has shown that hydroxamate siderophores can chelate toxic heavy metals such as copper (Cu²⁺), nickel (Ni²⁺), lead (Pb²⁺), and zinc (Zn²⁺), as well as chromium (Cr) and the actinides thorium (Th⁴⁺), uranium (U⁴⁺), and plutonium (Pu⁴⁺).

The specificity and affinity of these interactions are crucial. The stability of the metal-siderophore complex is a key factor determining whether a siderophore can effectively chelate a particular metal. While comprehensive stability constant data for this compound with a wide range of non-ferric metals are not extensively documented, the known chemistry of hydroxamates suggests a strong potential for such interactions. This non-specificity can be a double-edged sword; while it allows for detoxification, it also means that in certain environments, other metals could compete with iron for binding to the siderophore.

Metal Ion Class Examples of Metals Bound by Hydroxamate Siderophores
Heavy Metals Cu²⁺, Ni²⁺, Pb²⁺, Zn²⁺, Cd²⁺
Other Transition Metals Cr
Actinides Th⁴⁺, U⁴⁺, Pu⁴⁺

Role in Metal Detoxification and Tolerance Mechanisms

The ability of this compound and other siderophores to chelate metals beyond iron is a significant factor in microbial survival in polluted environments. Arthrobacter species are frequently found in sites contaminated with heavy metals and are known for their resistance to metal toxicity. One of the primary mechanisms for this tolerance is the extracellular sequestration of toxic metals by siderophores. mdpi.com

By binding to toxic metal ions in the extracellular environment, siderophores reduce the bioavailability of these metals, preventing them from entering the cell and interfering with essential metabolic processes. This sequestration effectively detoxifies the immediate surroundings of the microorganism, enhancing its ability to survive and thrive under conditions of high metal stress. mdpi.com This process is a form of bioremediation, where microbial products help to immobilize environmental pollutants. The production of siderophores in response to metal stress, therefore, represents a crucial defense mechanism for maintaining cellular homeostasis. mdpi.com

Genetic and Environmental Regulation of Arthrobactin Production

Transcriptional Regulation

The primary level of control for arthrobactin production occurs at the level of gene transcription, where the availability of iron is the principal determinant. This regulation is mediated by specific DNA-binding proteins and is influenced by broader regulatory networks within the cell.

Ferric Uptake Regulator (Fur) Mediated Repression

The central regulator of iron homeostasis in many bacteria, including those of the genus Arthrobacter, is the Ferric Uptake Regulator (Fur) protein. Fur functions as a transcriptional repressor that is responsive to intracellular iron concentrations. In iron-replete conditions, Fur binds to ferrous iron (Fe²⁺), which acts as a corepressor. This Fur-Fe²⁺ complex acquires a conformation that allows it to bind with high affinity to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes. The binding of the Fur-Fe²⁺ complex to these operator sites physically blocks the access of RNA polymerase to the promoter, thereby inhibiting the transcription of the downstream genes.

The consensus sequence for the Fur box is typically a 19-base pair palindrome, commonly identified as 5'-GATAATGATAATCATTATC-3'. When intracellular iron levels are low, Fe²⁺ dissociates from the Fur protein. This apo-Fur protein has a low affinity for the Fur box, leading to its dissociation from the DNA. The removal of the repressor allows RNA polymerase to initiate the transcription of the genes required for siderophore biosynthesis and uptake. This mechanism ensures that the production of this compound is induced only when the bacterium is experiencing iron starvation.

Gene Expression Profiles under Iron Stress Conditions

Under conditions of iron limitation, Arthrobacter and related bacteria exhibit significant changes in their gene expression profiles to facilitate iron acquisition. Transcriptomic analyses have revealed the upregulation of numerous genes involved in iron scavenging. In Arthrobacter sp. Helios, for instance, transcriptomic data showed that most of the induced genes under arid stress, which can be linked to nutrient limitation, are involved in iron scavenging, among other cellular homeostasis functions.

A putative gene cluster responsible for the biosynthesis of a schizokinen-like siderophore, structurally related to this compound, has been identified in Arthrobacter sp. Rue61a, designated as ARUE_c02640–02670. The genes within this cluster show sequence similarity to those involved in the synthesis of other hydroxamate siderophores. It is highly probable that the expression of this gene cluster is under the direct control of the Fur protein and is significantly upregulated during iron starvation. Studies on other bacteria have consistently shown that genes for siderophore biosynthesis and transport are among the most highly induced genes in response to iron deficiency. mdpi.com

The table below summarizes the key genes and their functions that are typically upregulated under iron stress, leading to siderophore production.

Gene/Protein CategoryFunction in Siderophore-Mediated Iron AcquisitionExpected Expression under Iron Stress
Fur (Ferric Uptake Regulator) Transcriptional repressor of iron uptake genesDownregulated/Inactive
Siderophore Biosynthesis Genes (e.g., ARUE_c02640–02670) Enzymes for the synthesis of the siderophore moleculeUpregulated
ABC Transporters for Siderophore Uptake Transport of the iron-siderophore complex into the cellUpregulated
Iron-Siderophore Complex Utilization Enzymes Release of iron from the siderophore within the cellUpregulated

Global Regulatory Networks Influencing Siderophore Biosynthesis

While Fur is the primary regulator directly sensing iron levels, the production of this compound is also embedded within broader global regulatory networks that control various aspects of bacterial physiology, including secondary metabolism. These networks allow the bacterium to integrate signals beyond just iron availability, such as nutrient status and stress conditions, to modulate the production of secondary metabolites like siderophores.

Furthermore, stress-responsive regulators can also play a role. For instance, the Hsp90 chaperone protein has been shown to be required for the production of other secondary metabolites in bacteria, suggesting a potential role for stress-induced chaperones in the proper folding or stability of siderophore biosynthetic enzymes. Transcriptomic studies of Arthrobacter sp. have revealed that various environmental stresses, such as dissolved oxygen levels, can lead to widespread changes in gene expression, affecting pathways like carbon metabolism, iron uptake, and stress response, which are all interconnected with siderophore production.

Quorum Sensing and Cell Density Dependent Regulation

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. oup.com This regulation is mediated by the production and detection of small signaling molecules called autoinducers. oup.com In many bacteria, QS is known to regulate the production of public goods, including siderophores.

In Gram-negative bacteria, the canonical QS systems often involve a LuxI-family autoinducer synthase and a LuxR-family transcriptional regulator that responds to N-acyl-homoserine lactone (AHL) autoinducers. oup.comacademiaromana-is.ro However, in Gram-positive bacteria, including those of the genus Arthrobacter, the picture is often different. Genomic studies of Arthrobacter sp. UMCV2 have revealed the presence of multiple genes encoding LuxR-type transcriptional regulators, termed "solos" because they are not found in proximity to a luxI homolog. oup.com This suggests that Arthrobacter may employ a non-canonical QS system, potentially responding to endogenous signals other than AHLs or to signals produced by other bacterial species in their environment. oup.com

One study on Arthrobacter sp. UMCV2 demonstrated that a volatile organic compound, N,N-dimethylhexadecylamine (DMHDA), could induce swarming motility, a behavior often regulated by QS. oup.com This induction was accompanied by the upregulation of several of the luxR-related genes. oup.com While a direct regulatory link between these LuxR-like regulators and the this compound biosynthesis genes has not yet been definitively established, the known role of QS in controlling siderophore production in other bacteria makes it a plausible regulatory mechanism. It is hypothesized that as the bacterial population grows and cell density increases, the concentration of a specific signaling molecule could reach a threshold, leading to the activation of these LuxR-like regulators. These regulators could then, either directly or indirectly, influence the expression of the this compound biosynthetic gene cluster, coordinating iron acquisition with population density.

Environmental Factor Modulation of this compound Production

In addition to genetic regulation, the production of this compound is significantly influenced by various environmental factors. The bacterium must sense and respond to its surroundings to optimize the production of this important secondary metabolite.

Influence of pH and Aeration on Biosynthesis

The pH of the surrounding environment plays a critical role in both the bioavailability of iron and the production of siderophores. ncl.ac.uk Generally, neutral to slightly alkaline pH conditions tend to decrease the solubility of ferric iron, thereby increasing the iron stress on microorganisms and, consequently, inducing siderophore production. ncl.ac.uk For many siderophore-producing bacteria, including species of Arthrobacter, optimal production is often observed around a neutral pH of 7.0. Deviations from this optimal pH can affect the activity of the biosynthetic enzymes involved in this compound synthesis. The formation of the ferric-arthrobactin complex itself is also pH-dependent due to competition between ferric ions and protons for the siderophore's binding sites. ncl.ac.uk

The table below summarizes the general influence of these environmental factors on arthrobacterin production.

Environmental FactorGeneral Influence on this compound ProductionRationale
pH Optimal production is typically observed around neutral pH (7.0).Affects iron solubility, enzyme activity, and stability of the iron-siderophore complex. ncl.ac.uk
Aeration Vigorous aeration generally enhances production.Supports aerobic metabolism, providing the necessary energy (ATP) and precursors for biosynthesis. oup.com

Impact of Nutrient Availability and Competition in Microbial Niches

The synthesis of this compound is intricately linked to the nutritional status of the microbial environment, particularly the availability of iron, and plays a significant role in mediating competitive interactions among microorganisms.

Nutrient Availability: The Iron Imperative

The primary environmental cue governing the production of this compound, like other siderophores, is the scarcity of bioavailable iron. In most aerobic environments with neutral pH, iron exists predominantly in the insoluble ferric (Fe³⁺) form, making it difficult for microorganisms to acquire. oup.com This iron-limited condition is the principal trigger for the transcription of genes involved in siderophore biosynthesis. researchgate.net

Microorganisms possess sophisticated regulatory systems to sense intracellular iron concentrations. In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a key sensor and transcriptional repressor. researchgate.net

Under Iron-Sufficient Conditions: When intracellular iron levels are adequate, the Fur protein binds to Fe²⁺ as a corepressor. This Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of iron-regulated genes, including those for siderophore synthesis. researchgate.netgoogle.comresearchgate.net This binding physically blocks transcription, effectively shutting down the production of this compound.

Under Iron-Deficient Conditions: In an environment where iron is scarce, the Fur protein lacks its corepressor and is unable to bind to the Fur box. researchgate.net This de-repression allows for the transcription of the this compound biosynthetic genes, leading to the synthesis and secretion of the siderophore to scavenge for external iron. researchgate.netgoogle.com

Research has demonstrated a direct correlation between low iron availability and the upregulation of siderophore production. Studies on basalt-weathering microbial communities showed a significant increase in the expression of siderophore biosynthesis genes, including those for this compound, compared to communities in the surrounding soil which had higher levels of available iron. This highlights the direct response of microbial communities to nutrient-poor niches by enhancing their iron acquisition machinery.

Table 1: Influence of Iron Availability on this compound Production Regulation
ConditionIntracellular Iron LevelFur Protein StateBinding to Fur BoxThis compound Gene TranscriptionResult
Iron-Sufficient EnvironmentHighActive (Bound to Fe²⁺)YesRepressedNo this compound Production
Iron-Deficient EnvironmentLowInactive (No Fe²⁺)NoDe-repressed (Activated)This compound Production Initiated

Competition in Microbial Niches

The ability to produce high-affinity siderophores like this compound provides a significant competitive advantage in polymicrobial environments where essential nutrients are limited. By secreting this compound, a bacterium can effectively sequester the limited iron in its vicinity, making it unavailable to competing microorganisms that may not produce siderophores or cannot utilize the specific this compound-iron complex.

This strategy, a form of "nutritional immunity" at the microbial level, is a key factor in shaping the structure and dynamics of microbial communities. oup.com The success of a siderophore-producing bacterium as a biocontrol agent, for instance, depends on several factors:

The affinity of its siderophore for iron.

The quantity of siderophore produced.

The presence of specific receptors on its cell surface to recognize and transport the ferrisiderophore complex. researchgate.net

For example, in Bacillus subtilis, the utilization of the this compound-iron complex is at least partially dependent on the YfhA/YfiYZ importer and the YusV ATPase, specific transport components that allow the cell to benefit from the iron it has scavenged. Competitors lacking these specific transporters cannot capitalize on the iron chelated by this compound, even if it is present in the environment.

The influence of the culture medium and its specific nutritional components has been shown to affect the outcomes of in vitro antagonism tests, underscoring the critical role of nutrient availability in mediating microbial competition. mdpi.com The production of siderophores is therefore a crucial mechanism for not only survival under nutrient stress but also for establishing dominance within a microbial niche.

Table 2: Research Findings on this compound and Microbial Competition
Organism/System StudiedKey FindingImplication for CompetitionReference
Basalt MicrobiomesGenes for this compound biosynthesis were among the most upregulated in iron-poor basalt compared to iron-richer soil.Demonstrates a direct competitive response to nutrient limitation by enhancing iron-scavenging capabilities.
Bacillus subtilisUtilization of this compound is dependent on specific importers (YfhA/YfiYZ) and ATPase (YusV).Highlights the specificity of siderophore uptake, preventing competitors from "stealing" the scavenged iron.
General Microbial CommunitiesSiderophore production is a key mechanism for biocontrol agents to suppress pathogens.This compound-producing microbes can outcompete pathogens for iron, limiting their growth. researchgate.net

Ecological and Inter Species Interactions Involving Arthrobactin

Microbial Competition and Co-existence

Arthrobactin as a Competitive Advantage in Iron-Limited Environments

In the intricate and often resource-depleted microbial world, the ability to acquire essential nutrients like iron is a critical determinant of survival and ecological success. nih.gov Iron, despite its abundance in the Earth's crust, has low bioavailability in aerobic environments, where it primarily exists as insoluble ferric (Fe³⁺) oxides. Microorganisms have evolved sophisticated strategies to overcome this limitation, with the production of siderophores—small, high-affinity iron-chelating molecules—being a prominent example. this compound, a siderophore produced by bacteria of the genus Arthrobacter, exemplifies how these molecules confer a significant competitive advantage in iron-scarce conditions. nih.gov

The fundamental principle behind this competitive edge lies in the ability of this compound to effectively scavenge and solubilize ferric iron from the environment, making it accessible for uptake by the producing organism. By secreting this compound, Arthrobacter species can sequester iron that would otherwise be unavailable, thereby supporting their own growth and proliferation while simultaneously depleting the local iron pool for competitors. This "iron denial" strategy can effectively inhibit the growth of other microorganisms that lack the specific receptors to recognize and utilize the this compound-iron complex.

The production of this compound is a tightly regulated process, typically induced under iron-deficient conditions. researchgate.net This ensures that the bacterium only expends energy on siderophore synthesis when iron is a limiting factor, optimizing its resource allocation. The high affinity of this compound for Fe³⁺ allows it to outcompete other natural and microbially produced chelators for iron binding, further solidifying the competitive advantage of the producing strain.

Studies have identified various classes of siderophores, including hydroxamates, catecholates, and carboxylates, each with distinct chemical properties. ijcmas.com this compound belongs to the hydroxamate class of siderophores. The diversity of siderophores found in a single environment, such as soil, points to the fierce competition for iron among co-habitating microbial communities. The presence of multiple siderophore types, including this compound, suggests that different microbial groups have evolved unique iron acquisition systems to carve out their ecological niches.

Plant-Microbe Interactions

Role in Rhizosphere Iron Mobilization and Plant Growth Promotion

The rhizosphere, the narrow region of soil directly influenced by root secretions, is a hub of intense microbial activity and a critical interface for nutrient exchange between plants and the soil. In this dynamic environment, this compound-producing bacteria, such as Arthrobacter species, play a significant role in mobilizing iron and promoting plant growth. mdpi.com

The benefits of this compound-producing microbes extend beyond iron nutrition. These bacteria often possess multiple PGP traits, such as the production of phytohormones (e.g., indole-3-acetic acid), phosphate (B84403) solubilization, and nitrogen fixation, which act synergistically to improve plant health and growth. mdpi.come3s-conferences.org The presence of these beneficial bacteria in the rhizosphere can lead to more robust plant development, especially in nutrient-poor or stressed environments.

Plant Growth-Promoting (PGP) Traits of Siderophore-Producing Arthrobacter
Iron Solubilization
Phosphate Solubilization
Nitrogen Fixation
Indole-3-Acetic Acid (IAA) Production
Heavy Metal Resistance
Antimicrobial Activity
This table is interactive. Click on the headers to learn more.

This compound-Producing Microbes in Phytoremediation Studies

Phytoremediation is an environmentally friendly and cost-effective technology that uses plants to clean up contaminated soils and water. tandfonline.com The effectiveness of phytoremediation can be significantly enhanced by the use of plant growth-promoting bacteria (PGPB) that can tolerate and help remediate pollutants, including heavy metals. e3s-conferences.orgtandfonline.com this compound-producing microbes, particularly Arthrobacter species, have shown considerable promise in this field. e3s-conferences.org

The ability of siderophores like this compound to bind to a variety of metals in addition to iron is a key aspect of their utility in phytoremediation. This chelation can either immobilize toxic metals in the soil, reducing their bioavailability and toxicity to plants, or in some cases, facilitate their uptake and accumulation by hyperaccumulator plants.

Research has demonstrated that certain Arthrobacter strains can enhance the phytoremediation of heavy metals. For instance, Arthrobacter echigonensis MN1405 was found to significantly improve the growth of Phytolacca acinosa and enhance its ability to remove and accumulate manganese from a contaminated solution. tandfonline.com The bacteria formed a plaque on the root surface, which acted as a barrier against metal toxicity. tandfonline.com Another study showed the potential of Arthrobacter nicotiniae to preferentially remove lead and cadmium from contaminated soil.

The combination of metal resistance, siderophore production, and other plant growth-promoting traits makes this compound-producing bacteria valuable allies in phytoremediation efforts. e3s-conferences.org By promoting plant biomass and reducing the stress caused by heavy metals, these microbes can accelerate the cleanup of contaminated sites. tandfonline.com

Environmental Biogeochemistry

Siderophores, including this compound, are key players in the biogeochemical cycling of iron and other metals in terrestrial and aquatic ecosystems. researchgate.net Their ability to chelate and solubilize otherwise insoluble minerals has a profound impact on the distribution, bioavailability, and transport of these elements in the environment.

The chemical structure of siderophores influences their stability and function in different environments. Hydroxamate siderophores, such as this compound, are known for their resistance to hydrolysis and enzymatic degradation, allowing them to persist and remain active in the soil environment.

In aquatic systems, siderophores are important for the survival and growth of microorganisms in both freshwater and marine environments where iron can be a limiting nutrient. The production of siderophores by bacteria can influence the structure of microbial communities and impact primary productivity by controlling the availability of iron to phytoplankton.

The role of siderophores in biogeochemistry is not limited to iron. Their ability to bind other metals means they can influence the mobility and fate of various trace metals and even radionuclides in the environment. nih.gov This has significant implications for understanding and managing environmental contamination.

Contributions to Iron Cycling in Soil and Aquatic Ecosystems

The production of this compound, a type of hydroxamate siderophore, is a direct response to iron-limiting conditions in the soil. Studies have shown that microbial communities on the surface of minerals like basalt significantly increase the expression of genes involved in the biosynthesis of hydroxamate siderophores, including this compound. This upregulation highlights the critical role of these compounds in extracting iron directly from mineral sources.

The impact of siderophores on iron mobilization can be substantial. Research on the dissolution of the iron-containing mineral hornblende demonstrated that the presence of siderophore-producing actinobacteria, including Arthrobacter, led to a greater release of iron compared to the action of a synthetic siderophore alone. This suggests a highly efficient and evolved mechanism for iron acquisition from complex mineral structures. While specific concentrations of this compound in various ecosystems are not extensively documented, studies on soil extracts have estimated bulk siderophore concentrations to be in the range of 0–300 micrograms per kilogram of soil.

Interaction with Geochemical Weathering Processes

The action of this compound extends beyond simple iron acquisition for microbial metabolism; it is a direct contributor to the geochemical weathering of rocks and minerals. Weathering is the breakdown of rocks at the Earth's surface, a fundamental process that shapes landscapes and releases essential nutrients. Siderophore-mediated weathering is a form of chemical weathering driven by biological activity.

The mechanism involves the formation of a complex between this compound and the iron ions at the surface of a mineral. This chelation weakens the mineral's structure, promoting the dissolution not only of iron but also of other elements within the mineral matrix. For instance, studies have shown that siderophore-producing bacteria like Arthrobacter can significantly enhance the dissolution rates of granite.

Elemental Dissolution from Granite by Arthrobacter sp.

The table below shows the dissolution rates of various elements from granite in the presence of an Arthrobacter species compared to a control without bacteria. The data highlights the significant impact of the bacterium on mineral weathering.

ElementDissolution Rate with Arthrobacter sp. (mol m⁻² s⁻¹)Dissolution Rate in Control (mol m⁻² s⁻¹)Fold Increase
Iron (Fe)>1.4 x 10⁻¹²Significantly Lower>13-20 times higher concentration
Potassium (K)>3.6 x 10⁻¹²Significantly LowerData not explicitly quantified as fold increase
Calcium (Ca)0.44 x 10⁻¹² - 0.46 x 10⁻¹²0.28 x 10⁻¹²~1.6
Magnesium (Mg)0.50 x 10⁻¹² - 0.62 x 10⁻¹²0.38 x 10⁻¹²~1.3-1.6
Data sourced from a study on weathering-associated bacteria from a glacier forefield.

The effectiveness of siderophores in weathering is due to their high affinity for Fe(III). The stability constants for Fe(III)-siderophore complexes are exceptionally high, ranging from 10³⁰ to 10⁵², which is orders of magnitude greater than those for common organic acids like citric and oxalic acid. This strong binding power allows siderophores to effectively extract iron from even the most stable mineral lattices.

Furthermore, research on enhanced rock weathering, a proposed carbon dioxide removal strategy, has underscored the importance of microbial siderophores. acs.org Studies have demonstrated that the application of iron-chelating agents, mimicking the action of siderophores, can significantly accelerate the dissolution of basalt, a silicate (B1173343) rock. acs.org This accelerated weathering not only releases nutrients but also increases the potential for carbon dioxide sequestration. In these studies, the presence of siderophores at micromolar concentrations was shown to increase the release of iron from basalt by 11- to 33-fold compared to a control without the chelator. acs.org

Analytical Methodologies for Arthrobactin Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the molecular structure and function of Arthrobactin. Various spectroscopic methods provide complementary information, from atomic connectivity to metal chelation properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the complete structural elucidation of this compound and its analogs. numberanalytics.comnumberanalytics.com It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the structure.

Detailed research findings from 1D (¹H and ¹³C) and 2D NMR analyses have been crucial in confirming the structure of this compound A, a closely related analog. sciengine.com These studies utilize a suite of 2D NMR techniques to establish correlations between protons and carbons:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, helping to map out the cadaverine (B124047) and citric acid fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, assigning carbon signals based on known proton shifts. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons separated by two or three bonds. nih.gov This is particularly vital for connecting the different structural units, such as linking the acetyl groups to the cadaverine nitrogen atoms and connecting the cadaverine units to the central citrate (B86180) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms, which aids in confirming the three-dimensional structure. nih.govscilit.net

The NMR spectra of this compound have served as a model for elucidating the structures of other more complex, related natural products like flavolipids. nih.gov

Table 1: Key 2D NMR Correlations for Structural Elucidation of an this compound Analog.
TechniqueObserved CorrelationStructural Information Deduced
HMBC Cross-peaks from H-5 (proton on the citrate backbone) to C-1 and C-4 (carbonyl carbons).Confirms the five-membered cyclic imide structure formed from the citrate carboxyl group.
HMBC Cross-peaks from H-11 (methyl protons of acetyl group) to C-10 (carbonyl carbon of acetyl group).Confirms the presence and attachment of the two acetyl groups.
COSY Correlation between adjacent methylene (B1212753) protons within the cadaverine chains.Establishes the backbone of the two pentanediamine (B8596099) (cadaverine) units.

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of this compound. cnrs.fr High-resolution mass spectrometry (HRMS) is initially used to determine the precise mass and, subsequently, the exact molecular formula of the compound, which for this compound is C₂₀H₃₆N₄O₉. nih.gov

Various ionization techniques are utilized, including:

Electrospray Ionization (ESI): A soft ionization method commonly coupled with liquid chromatography (LC-MS), suitable for analyzing polar molecules like this compound. nih.govnih.gov It typically forms protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. nih.gov

Fast Atom Bombardment (FAB): Another soft ionization technique that has been successfully used for the analysis of this compound-related compounds. nih.gov

Tandem mass spectrometry (MS/MS) is employed to fragment the parent ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint for identification. This is particularly useful for distinguishing this compound from other siderophores in complex mixtures and for confirming its identity in microbial culture extracts.

Table 2: Experimental LC-MS/MS Data for this compound. nih.gov
ParameterValue / Observation
Molecular Formula C₂₀H₃₆N₄O₉
Molecular Weight 476.5 g/mol
Precursor Ion (m/z) 477.2564 [M+H]⁺
Instrument Type LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight)
MS/MS Fragmentation Peaks for [M+H]⁺ (Collision Energy: 20 V) 161.1258, 477.2523, 459.2345, 290.1376, 317.1343
MS/MS Fragmentation Peaks for [M+H]⁺ (Collision Energy: 40 V) 102.0934, 161.1264, 121.0239, 163.6632, 184.8265

UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective method for studying the iron-chelating properties of this compound. utwente.nl The technique is based on measuring the change in absorbance of a solution as the siderophore binds to a metal ion. researchgate.net

The most widely used method for this purpose is the Chrome Azurol S (CAS) assay. This colorimetric assay provides a universal method for detecting and quantifying siderophores. google.com The principle involves a large, colored ternary complex of the dye (Chrome Azurol S), a cation (Fe³⁺), and a surfactant. When a strong chelating agent like this compound is introduced, it removes the iron from the dye complex, causing a distinct color change from blue to purple or orange.

The decrease in absorbance of the CAS reagent is measured at a wavelength of approximately 630 nm. google.com This change is directly proportional to the amount of siderophore present, allowing for quantification of its iron-binding capacity. google.com Studies have confirmed that this compound and its analogs exhibit a remarkable, concentration-dependent affinity for Fe(III) using the CAS assay. sciengine.com

Mass Spectrometry (MS) for Identification and Quantification

Chromatographic Separation Techniques

Chromatography is essential for the isolation, purification, and quantification of this compound from microbial cultures and other complex biological samples. moph.go.th These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most prevalent chromatographic technique for the analysis of this compound. Given this compound's polar nature, reversed-phase HPLC (RP-HPLC) is commonly employed. cellmosaic.com

In a typical RP-HPLC setup for this compound analysis:

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is frequently used. oup.com

Mobile Phase: A gradient of a polar solvent system, such as water and methanol (B129727) or acetonitrile, often with an additive like ammonium (B1175870) formate (B1220265) or formic acid, is used to elute the compound. oup.com

Detection: HPLC systems are coupled with various detectors for identification and quantification. UV detectors can monitor the eluent at a specific wavelength, while coupling to a mass spectrometer (HPLC-MS) provides both retention time data and mass information, allowing for highly sensitive and specific detection. oup.comresearchgate.net

This technique is crucial for purifying the compound for further structural analysis and for quantifying its production by microorganisms under different growth conditions. researchgate.netescholarship.org

Table 3: Example HPLC Conditions for Siderophore Analysis Including this compound. oup.com
ParameterDescription
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Mobile Phase A Aqueous solvent, e.g., 5 mM ammonium formate in water or 0.1% formic acid in water
Mobile Phase B Organic solvent, e.g., 5 mM ammonium formate in methanol or acetonitrile
Flow Rate Typically 0.2 - 0.5 mL/min
Gradient A time-programmed gradient from a low to a high percentage of Mobile Phase B
Detector UV Detector or Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful separation technique used in chemical analysis. hmdb.ca However, its direct application to the intact this compound molecule is limited. This compound is a relatively large, polar, and non-volatile compound, making it unsuitable for direct GC analysis, which requires analytes to be volatile and thermally stable.

While less common than HPLC, GC-MS could potentially be applied in this compound research in specific contexts:

Derivatization: The polarity of this compound could be reduced through chemical derivatization (e.g., silylation) to increase its volatility, making it amenable to GC analysis.

Analysis of Building Blocks: GC-MS could be used to identify and quantify the fundamental components of this compound, such as cadaverine or citric acid, after chemical degradation of the siderophore.

Metabolic Studies: It may be used to analyze other smaller, more volatile metabolites in the biological systems where this compound is produced.

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique widely employed for the initial screening, separation, and purity assessment of siderophores, including this compound. wikipedia.org The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a solid adsorbent material (the stationary phase) coated on a plate and a liquid solvent (the mobile phase) that moves up the plate via capillary action. wikipedia.org

For the analysis of this compound and related hydroxamate or catechol-type siderophores, silica (B1680970) gel is the most common stationary phase, often used on glass, plastic, or aluminum-backed plates. arcjournals.orgbibliotekanauki.pl The selection of the mobile phase is critical for achieving effective separation. wikipedia.org A frequently utilized solvent system for siderophore analysis consists of a mixture of butanol, acetic acid, and water, for instance in a 12:3:5 or 12:3:3 ratio. arcjournals.orgbibliotekanauki.pl

After the mobile phase has ascended the plate (a process called development), the separated components appear as spots. Since many siderophores, including this compound, are colorless, specific visualization methods are required. wikipedia.org A common method is to spray the developed TLC plate with a reagent that reacts with the siderophore. Spraying with a 0.1 M ferric chloride (FeCl₃) solution is particularly effective; siderophores chelate the iron, typically producing distinctively colored spots (e.g., mauve or reddish-brown) against the background, confirming their iron-binding capability. bibliotekanauki.plmdpi.com The Chrome Azurol S (CAS) assay solution can also be used as a spray reagent, which turns from blue to orange or yellow in the presence of a siderophore. arcjournals.orgmdpi.com Additionally, plates containing a fluorescent indicator may be viewed under UV light to visualize compounds that absorb UV radiation. wikipedia.orgarcjournals.org

The migration distance of a compound is quantified by its Retardation factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, temperature) and can be used for preliminary identification by comparing it to a known standard. bibliotekanauki.pl For instance, a purified catechol-like siderophore showed an Rf value of 0.8 in a butanol-acetic acid-water (12:3:3) system. bibliotekanauki.pl This allows for a quick assessment of the presence of this compound in a crude extract and an evaluation of its purity during purification processes. mdpi.com

Table 1: Typical Parameters for Thin-Layer Chromatography of Siderophores This interactive table summarizes common conditions used in the TLC analysis of siderophores, which are applicable for screening and assessing the purity of this compound.

Parameter Description Common Examples/Values Source(s)
Stationary Phase The adsorbent material coated on the TLC plate. Silica gel 60 F254 arcjournals.orgbibliotekanauki.pl
Mobile Phase The solvent system that moves up the stationary phase. Butanol-acetic acid-water (12:3:5 v/v/v); Isopropanol-acetic acid-distilled water (12:3:5 v/v/v) arcjournals.orgmdpi.com
Sample Application Method of applying the sample extract onto the plate. Spotting drop by drop onto the baseline. mdpi.com
Visualization Method used to detect the separated, often colorless, spots. Spraying with 0.1 M Ferric Chloride (FeCl₃); Spraying with Chrome Azurol S (CAS) reagent; Viewing under UV light. arcjournals.orgbibliotekanauki.plmdpi.com

| Identification | Parameter used for preliminary identification. | Calculation of Retardation factor (Rf) value. | bibliotekanauki.pl |

Advanced Bioanalytical Approaches for this compound Metabolomics

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites, such as this compound, within a biological system under a given set of conditions. This approach provides a functional readout of cellular activity and is crucial for understanding the roles of specific compounds in complex biological processes. Advanced bioanalytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, are the cornerstones of metabolomics research involving this compound. oup.comnih.gov

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection and quantification of specific metabolites from highly complex mixtures, such as microbial culture supernatants. oup.comnih.gov In this compound research, LC-MS enables the separation of the compound from other secreted metabolites before it enters the mass spectrometer for detection. oup.com High-resolution mass spectrometry, using instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, which is essential for the confident identification of this compound by determining its elemental formula. oup.com

Tandem mass spectrometry (MS/MS) is used for structural elucidation. researchgate.net In this technique, the ionized this compound molecule (the precursor ion) is selected and fragmented, and the m/z of the resulting fragment ions are measured. researchgate.netnih.gov This fragmentation pattern serves as a structural fingerprint that can be used to confirm the identity of the compound. Experimental data shows that the protonated molecule of this compound ([M+H]⁺) has an m/z of 477.2564. nih.gov

Table 2: Experimental LC-MS/MS Data for this compound This interactive table presents mass spectrometry data for this compound, highlighting key values used for its identification and structural analysis.

Parameter Value / Description Source(s)
Molecular Formula C₂₀H₃₆N₄O₉ nih.gov
Precursor Ion Type [M+H]⁺ (protonated molecule) nih.gov
Precursor m/z 477.2564 nih.gov
MS Level MS2 (Tandem MS) nih.gov
Collision Energy 20 V nih.gov
Top 5 Fragment Peaks (m/z) 161.1258, 477.2523, 459.2345, 290.1376, 317.1343 nih.gov

| Instrument Type | LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution. core.ac.uk NMR spectroscopy detects the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukslideshare.net For a molecule like this compound, a suite of NMR experiments is employed.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, identify the different types of hydrogen and carbon atoms present in the molecule based on their chemical shifts. Two-dimensional (2D) NMR experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure. Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (two to three bonds), which is critical for connecting different molecular fragments. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, providing insights into the 3D structure and stereochemistry of the molecule. scilit.net

The NMR spectra of this compound have served as a reference model for the structural analysis of other, more complex siderophores and related natural products. asm.org

Table 3: NMR Spectroscopy Techniques for this compound Structural Elucidation This interactive table outlines the primary NMR experiments used to determine the chemical structure of this compound and the type of information each provides.

NMR Experiment Information Provided Source(s)
¹H NMR Identifies distinct proton environments and their relative numbers. core.ac.ukslideshare.net
¹³C NMR Identifies distinct carbon environments in the molecular skeleton. core.ac.uk
COSY Reveals proton-proton (¹H-¹H) spin-coupling networks, establishing connectivity. core.ac.uk
HSQC / HMQC Correlates protons to their directly attached carbons (¹JCH). core.ac.uk
HMBC Shows long-range proton-carbon correlations (²JCH, ³JCH), connecting molecular fragments. core.ac.uk

| NOESY | Determines through-space proximity of protons, aiding in stereochemical assignments. | scilit.net |

Table of Mentioned Compounds

Compound Name Chemical Formula / Type
Acetic Acid C₂H₄O₂
This compound C₂₀H₃₆N₄O₉
Butanol C₄H₁₀O
Carbon C
Ferric Chloride FeCl₃
Hydrogen H
Isopropanol C₃H₈O
Methanol CH₄O

Advanced Research Directions and Biotechnological Applications of Arthrobactin

Antimicrobial Strategy Development

The essential role of iron in microbial survival makes its acquisition pathways, like the one involving arthrobactin, a prime target for the development of new antimicrobial agents. Research is currently focused on two main strategies: using this compound as a vehicle for targeted drug delivery and inhibiting its function to starve pathogens of iron.

Siderophore-Drug Conjugates for Targeted Delivery Research

The "Trojan Horse" approach is a novel antimicrobial strategy that exploits the iron transport systems of bacteria to deliver drugs. This method involves attaching an antimicrobial agent to a siderophore, like this compound. Bacteria, recognizing the siderophore, actively transport the conjugate into the cell, unwittingly delivering the toxic drug payload. This strategy has the potential to overcome antibiotic resistance mechanisms and increase the efficacy of existing drugs. mdpi.com

Research in this area focuses on the design and synthesis of siderophore-antibiotic conjugates. researchgate.net Studies have shown that the effectiveness of these conjugates can be species-specific, depending on whether the target bacterium can utilize the siderophore portion for iron uptake. researchgate.net For instance, conjugates using siderophore components similar to this compound, which contains 1-amino-5-(N-acetyl-N-hydroxy)amino pentane, have been investigated. researchgate.net The development of these conjugates could lead to new treatments for infections caused by multidrug-resistant bacteria. mdpi.com Recent studies have also explored conjugating platinum-based anticancer agents to siderophores to create targeted antibacterial agents, demonstrating the broad potential of this delivery system.

Inhibition of Microbial Iron Acquisition Pathways

An alternative antimicrobial strategy is to block the iron acquisition pathway itself, effectively starving the pathogen. 222.198.130 Since siderophores like this compound are crucial for the survival of many bacteria in iron-scarce environments, such as a host organism, inhibiting their production or uptake can be a potent therapeutic approach. 222.198.130 The biosynthetic pathways of siderophores are a key focus for developing such inhibitors. mdpi.com

This compound is synthesized via a pathway independent of non-ribosomal peptide synthetases (NRPS), known as the NRPS-independent siderophore (NIS) synthetase pathway. This pathway involves a series of enzymes that build the molecule from precursors like citric acid. Researchers are investigating the enzymes in these pathways as potential targets for small molecule inhibitors. mdpi.com By blocking a key enzyme in the this compound synthesis pathway, it would be possible to prevent the bacterium from producing this essential iron scavenger, thereby limiting its growth and virulence. mdpi.com This approach holds promise for developing new bacteriostatic agents that could circumvent existing resistance mechanisms. mdpi.com

Bioremediation and Environmental Engineering

The strong metal-chelating ability of this compound is not limited to iron. This property is being explored for its potential in environmental remediation, particularly for cleaning up heavy metal contamination and improving soil quality.

Metal Chelation for Heavy Metal Remediation Research

Heavy metal contamination of soil and water is a significant environmental problem. plos.org Bioremediation, the use of biological organisms to clean up pollutants, has emerged as a promising and environmentally friendly solution. plos.org Siderophores, including those produced by Arthrobacter species, can bind to various heavy metals, not just iron, which can be harnessed for remediation. nih.gov

Research has shown that bacteria from the genus Arthrobacter can be effective in removing heavy metals from contaminated soil. For example, one study demonstrated that Arthrobacter nicotiniae had a high capacity for removing lead and cadmium from soil. The mechanism behind this is believed to involve the chelation of the metal ions by compounds produced by the bacteria, such as siderophores. nih.gov These bacterial siderophores can bind to toxic metals, reducing their bioavailability and toxicity. This process of phytostabilization, where plants and their associated microbes immobilize contaminants, is a key area of research in phytoremediation. The use of such metal-chelating agents is considered a cost-effective and green technology for addressing heavy metal pollution. mdpi.com

Heavy Metal Removal Efficiency by Arthrobacter nicotiniae

Heavy MetalRemoval Percentage after 35 days (%)
Lead (Pb)79.78
Cadmium (Cd)61.50
Arsenic (As)48.59
Zinc (Zn)7.04

Data from a study on the potential of Arthrobacter nicotiniae for bioremediation of contaminated soil.

Enhancement of Nutrient Bioavailability in Soil Systems

Beyond remediation, the iron-chelating properties of this compound can improve soil fertility and plant growth. Iron is a crucial micronutrient for plants, but its availability in soil is often limited. mdpi.com Siderophores produced by soil microbes, such as the actinobacteria to which Arthrobacter belongs, play a vital role in making iron accessible to plants.

Microbial siderophores can chelate iron from the soil and transfer it to plants, thereby promoting growth. mdpi.com This is particularly important in sustainable agriculture, where microbial inoculants are being explored as alternatives to chemical fertilizers. The production of siderophores by plant growth-promoting rhizobacteria (PGPR) is a key mechanism by which these bacteria enhance nutrient uptake and stress tolerance in plants. Research has also utilized bioassays with Arthrobacter species to quantify the presence of hydroxamate siderophores in soil, highlighting their role in natural nutrient cycling and in engineered systems like enhanced rock weathering. By enhancing the bioavailability of essential nutrients, this compound and its producing organisms contribute to healthier soil ecosystems and improved crop productivity.

Biocatalysis and Enzymatic Synthesis Research

The enzymes involved in the biosynthesis of complex natural products like this compound are of growing interest in the field of biocatalysis. Biocatalysis uses enzymes to perform chemical transformations, offering a green and highly specific alternative to traditional chemical synthesis.

This compound is synthesized through the NRPS-independent siderophore (NIS) pathway, which employs a unique set of enzymes. This pathway involves enzymes such as synthetases that catalyze the formation of peptide or ester bonds, using precursors like citric acid. Research into these biosynthetic pathways is not only crucial for understanding how these molecules are made but also opens up possibilities for their use in enzymatic synthesis. 222.198.130 The enzymes from these pathways, or the pathways themselves, could potentially be engineered and used as biocatalysts to create novel molecules. 222.198.130 This field of combinatorial biosynthesis aims to mix and match enzymes from different pathways to produce new chemical structures with desired properties. While direct biocatalytic applications of this compound itself are not yet established, the study of its enzymatic synthesis machinery provides a foundation for future research in creating tailored chelators or other fine chemicals.

Exploring this compound-Related Enzymes for Industrial Processes

The biosynthetic pathway of this compound involves several enzymes that hold significant potential for industrial biocatalysis. The enzymes involved in siderophore biosynthesis are recognized for their potential in various applications, including bioremediation and chemical synthesis. mdpi.com

A key enzyme in the this compound pathway is L-lysine decarboxylase , which catalyzes the conversion of L-lysine into cadaverine (B124047), a direct precursor for this compound. hep.com.cn Cadaverine itself is a valuable platform chemical used in the synthesis of polyamides like nylon. However, the industrial use of lysine (B10760008) decarboxylase for cadaverine production through direct enzyme catalysis is currently limited due to significant product inhibition; the enzyme can lose 50% of its activity at a cadaverine concentration of just 3 g/L. hep.com.cn

Other enzymes in the pathway, such as acetyltransferases and siderophore synthetases (including non-ribosomal peptide synthetase (NRPS) type enzymes), are also of interest. These enzymes perform specific chemical transformations that could be harnessed for the synthesis of fine chemicals and pharmaceutical intermediates. For instance, the high specificity of these enzymes can be advantageous in creating complex molecules under mild, environmentally friendly conditions, a concept often referred to as "green chemistry". The broader field of microbial enzymes is continually expanding into industrial sectors due to their efficiency, stability, and the potential for cost-effective, large-scale production.

Directed Evolution and Enzyme Engineering for Novel Biocatalysts

To overcome the natural limitations of enzymes like L-lysine decarboxylase, enzyme engineering strategies are being explored. Techniques such as directed evolution and site-directed mutagenesis offer powerful tools to tailor enzymes for industrial applications. hep.com.cnnumberanalytics.com These methods can be used to create enzyme variants with improved properties, such as enhanced stability, increased catalytic efficiency, and reduced product inhibition.

For the this compound pathway, engineering L-lysine decarboxylase to enhance its tolerance to cadaverine could make the biocatalytic production of this chemical more economically viable. hep.com.cn Similarly, the siderophore synthetases involved in assembling the final this compound molecule could be re-engineered to accept different substrates, thereby generating novel siderophore analogs or other valuable compounds. This involves creating libraries of enzyme variants through methods like random mutagenesis and then using high-throughput screening to identify those with the desired characteristics. numberanalytics.comrsc.org The goal of these engineering efforts is to develop robust and efficient biocatalysts that can function effectively under industrial process conditions, which may include high substrate concentrations and non-aqueous environments.

Fundamental Research Gaps and Future Perspectives

Despite its discovery decades ago, significant gaps remain in our fundamental understanding of this compound, from its genetic underpinnings to its ecological significance.

Unexplored Biosynthetic and Regulatory Mechanisms

While the general components of this compound are known—citric acid and two units of 1-amino-5-(N-acetylhydroxyamino)pentane derived from cadaverine—the complete biosynthetic pathway and its genetic regulation are not fully elucidated.

Biosynthetic Genes: A putative gene cluster, termed art, was identified in Allokutzneria albata and found to contain essential genes for a decarboxylase, acetyltransferase, L-lysine 6-monooxygenase, and a siderophore synthetase. However, for many producing organisms, including the archetypal Arthrobacter species, the definitive gene clusters responsible for this compound production have not been conclusively identified or characterized.

Regulatory Control: The synthesis of siderophores is typically repressed by high iron concentrations, a process often mediated by the Ferric Uptake Regulator (Fur) protein. asm.org In Arthrobacter pascens, L-lysine decarboxylase activity is repressed by ferric ions, indicating control by iron levels. However, the specific regulatory proteins, DNA binding sites, and signaling cascades that control the expression of the this compound biosynthetic genes remain largely unknown.

Accessory Proteins: Research has suggested that molecular chaperones, such as Hsp90Ec in Pseudomonas, may be required for the proper folding or stability of enzymes involved in the biosynthesis of secondary metabolites, including this compound. oup.com The role of such accessory proteins in the this compound pathway is an unexplored area that could be critical for understanding its production.

Structural Biology of this compound Receptors and Transporters

The uptake of the iron-arthrobactin complex is a critical step for iron acquisition. In Gram-positive bacteria like Bacillus subtilis, this process is handled by a dedicated ATP-binding cassette (ABC) transporter system.

Transporter Components: This system has been identified as the YfiYZ/YfhA/YusV complex. uniprot.org It consists of a high-affinity substrate-binding protein (YfiY) that specifically captures the ferric-arthrobactin complex, a membrane-spanning permease protein (YfhA), and an ATPase component (YusV) that powers the transport across the cell membrane. asm.orguniprot.org

Binding Specificity: The substrate-binding protein YfiY demonstrates remarkable specificity. It binds to ferric this compound with a high affinity, showing a dissociation constant (KD) of 55 nM. core.ac.uk In contrast, its affinity for the structurally similar siderophore aerobactin (B1664392) is over 100 times lower, highlighting the transporter's selectivity. core.ac.uk

Structural Gaps: A major research gap is the lack of high-resolution three-dimensional structures of these transporter components. researchgate.net Crystal structures of the YfiY protein, both alone and in complex with ferric this compound, are needed. Furthermore, the structure of the entire assembled transporter complex (YfiY/YfhA/YusV) has not been determined. uniprot.org Such structural data are essential for a detailed molecular understanding of how this compound is recognized and translocated across the bacterial membrane.

Systems-Level Understanding of this compound in Complex Microbiomes

This compound, as a siderophore, plays a crucial role in iron competition, a key factor shaping microbial community dynamics in environments like soil. Moving beyond studies of single organisms, a systems-level approach is necessary to understand the ecological impact of this compound.

Competitive Advantage: The ability to produce and secrete a specific siderophore like this compound, coupled with the possession of a highly specific uptake system, provides a significant competitive advantage in iron-limited environments. This allows the producing organism to scavenge scarce iron and potentially limit its availability to competitors.

Microbiome Interactions: The influence of this compound is not limited to the producer. Its presence can affect the growth and behavior of other microbes in the community that may or may not be able to utilize it. A systems biology approach, integrating genomics, transcriptomics, and metabolomics, is needed to map these complex interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.